molecular formula C21H20ClNO2 B11451734 3-[5-(4-chlorophenyl)furan-2-yl]-N-(4-ethylphenyl)propanamide

3-[5-(4-chlorophenyl)furan-2-yl]-N-(4-ethylphenyl)propanamide

Cat. No.: B11451734
M. Wt: 353.8 g/mol
InChI Key: YMYKCKLKQIGTCC-UHFFFAOYSA-N
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Description

3-[5-(4-chlorophenyl)furan-2-yl]-N-(4-ethylphenyl)propanamide is a synthetic organic compound that features a furan ring substituted with a chlorophenyl group and an ethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(4-chlorophenyl)furan-2-yl]-N-(4-ethylphenyl)propanamide typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution with Chlorophenyl Group: The chlorophenyl group is introduced via electrophilic aromatic substitution reactions.

    Amidation: The final step involves the formation of the amide bond between the furan derivative and the ethylphenylamine under conditions such as the use of coupling agents like EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and minimizing environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed.

Chemical Reactions Analysis

Types of Reactions

3-[5-(4-chlorophenyl)furan-2-yl]-N-(4-ethylphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The chlorophenyl group can be reduced to a phenyl group.

    Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Furanones and carboxylic acids.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

3-[5-(4-chlorophenyl)furan-2-yl]-N-(4-ethylphenyl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-[5-(4-chlorophenyl)furan-2-yl]-N-(4-ethylphenyl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    3-[5-(4-chlorophenyl)furan-2-yl]acrylic acid: Similar furan ring structure but with an acrylic acid group.

    3-[5-(4-chlorophenyl)furan-2-yl]methanol: Similar furan ring structure but with a methanol group.

Uniqueness

3-[5-(4-chlorophenyl)furan-2-yl]-N-(4-ethylphenyl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its amide linkage and the presence of both chlorophenyl and ethylphenyl groups make it a versatile compound for various applications.

Properties

Molecular Formula

C21H20ClNO2

Molecular Weight

353.8 g/mol

IUPAC Name

3-[5-(4-chlorophenyl)furan-2-yl]-N-(4-ethylphenyl)propanamide

InChI

InChI=1S/C21H20ClNO2/c1-2-15-3-9-18(10-4-15)23-21(24)14-12-19-11-13-20(25-19)16-5-7-17(22)8-6-16/h3-11,13H,2,12,14H2,1H3,(H,23,24)

InChI Key

YMYKCKLKQIGTCC-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CCC2=CC=C(O2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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